

Technical Support Center: Carcinine Dihydrochloride Bioavailability

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Compound of Interest

Compound Name: *Carcinine dihydrochloride*

Cat. No.: *B550831*

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the bioavailability of **Carcinine dihydrochloride**.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of **Carcinine dihydrochloride**?

Carcinine dihydrochloride is reported to have a water solubility of greater than or equal to 15 mg/mL.[1] While this suggests good aqueous solubility, issues can still arise in complex biological media or specific formulation buffers.

Q2: What are the known stability issues for **Carcinine dihydrochloride**?

While specific degradation pathways for **Carcinine dihydrochloride** are not extensively documented in the provided search results, its structural similarity to Carnosine suggests potential susceptibility to hydrolysis, particularly enzymatic degradation.[2][3][4] Researchers should consider the potential for enzymatic breakdown in biological matrices.

Q3: What are the potential mechanisms of absorption for **Carcinine dihydrochloride**?

Given its peptide-like structure (β -alanyl-histamine), **Carcinine dihydrochloride** may be a substrate for peptide transporters. For instance, the related compound Carnosine is transported by proton-coupled oligopeptide transporters (POTs) like PEPT2 in the kidney.[5] It

is plausible that **Carcinine dihydrochloride** utilizes similar transport mechanisms for absorption.

Q4: Are there any known formulation strategies to improve the bioavailability of **Carcinine dihydrochloride**?

Direct studies on formulation strategies for **Carcinine dihydrochloride** are limited. However, general strategies for improving the bioavailability of peptide-like compounds can be applied. These include the use of drug delivery systems (DDS) such as nanoparticles and liposomes, and chemical modifications to enhance stability and permeability.^{[2][3][6][7]}

Troubleshooting Guides

Issue 1: Low in vitro permeability despite good aqueous solubility.

Possible Cause	Troubleshooting Steps
Efflux transporter activity:	1. Conduct permeability assays in the presence of broad-spectrum efflux pump inhibitors (e.g., verapamil, cyclosporin A) to determine if Carcinine is a substrate. 2. If efflux is confirmed, consider co-administration with a safe and effective efflux inhibitor or design formulations that bypass these transporters.
Poor passive diffusion:	1. Although water-soluble, its polarity may limit passive diffusion across lipid membranes. 2. Investigate the use of permeation enhancers in your formulation. 3. Consider lipid-based delivery systems like liposomes or solid lipid nanoparticles (SLNs) to facilitate transport across cell membranes.
Metabolic instability at the absorption site:	1. Incubate Carcinine dihydrochloride with intestinal homogenates or relevant cell line lysates (e.g., Caco-2) and analyze for degradation products. 2. If degradation is observed, consider co-formulating with enzyme inhibitors or developing more stable prodrugs or analogs.

Issue 2: High variability in in vivo pharmacokinetic data.

Possible Cause	Troubleshooting Steps
First-pass metabolism:	1. Conduct in vitro metabolism studies using liver microsomes or hepatocytes to assess the extent of hepatic metabolism. 2. If significant first-pass metabolism is identified, explore alternative routes of administration (e.g., parenteral, transdermal) to bypass the liver. 3. Formulation strategies like nanoemulsions or self-microemulsifying drug delivery systems (SMEDDS) can also help to reduce first-pass metabolism by promoting lymphatic transport.
Food effect:	1. Perform pharmacokinetic studies in both fasted and fed states to determine the impact of food on absorption. 2. If a significant food effect is observed, optimize the formulation to minimize this variability or establish clear dosing instructions relative to food intake.
Instability in the gastrointestinal tract:	1. Assess the stability of Carcinine dihydrochloride at different pH values mimicking the stomach and intestine. 2. Investigate potential degradation by digestive enzymes. 3. Consider enteric-coated formulations to protect the drug from the acidic environment of the stomach and deliver it to the small intestine for absorption.

Data Presentation

Table 1: Physicochemical Properties of **Carcinine Dihydrochloride**

Property	Value	Reference(s)
Molecular Formula	$C_8H_{14}N_4O \cdot 2HCl$	[1]
Molecular Weight	255.14 g/mol	[1]
Appearance	White to beige powder	[8]
Water Solubility (25°C)	≥15 mg/mL	[1]

Experimental Protocols

Protocol 1: In Vitro Caco-2 Cell Permeability Assay

This protocol is a general guideline for assessing the intestinal permeability of **Carcinine dihydrochloride**.

- Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed, typically for 21-25 days.
- Transepithelial Electrical Resistance (TEER) Measurement: Verify the integrity of the cell monolayer by measuring the TEER. Values should be $>250 \Omega \cdot \text{cm}^2$.
- Experimental Setup:
 - Prepare a stock solution of **Carcinine dihydrochloride** in a suitable transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
 - Wash the Caco-2 monolayers with pre-warmed transport buffer.
 - Add the **Carcinine dihydrochloride** solution to the apical (A) side and fresh transport buffer to the basolateral (B) side to assess A-to-B permeability.
 - Conversely, add the drug solution to the basolateral side and fresh buffer to the apical side to assess B-to-A permeability.
- Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment.

- Quantification: Analyze the concentration of **Carcinine dihydrochloride** in the samples using a validated analytical method, such as HPLC-UV or LC-MS/MS.
- Apparent Permeability Coefficient (Papp) Calculation: $P_{app} \text{ (cm/s)} = (dQ/dt) / (A * C_0)$
 - dQ/dt: The rate of drug appearance in the receiver compartment.
 - A: The surface area of the filter membrane.
 - C₀: The initial concentration of the drug in the donor compartment.

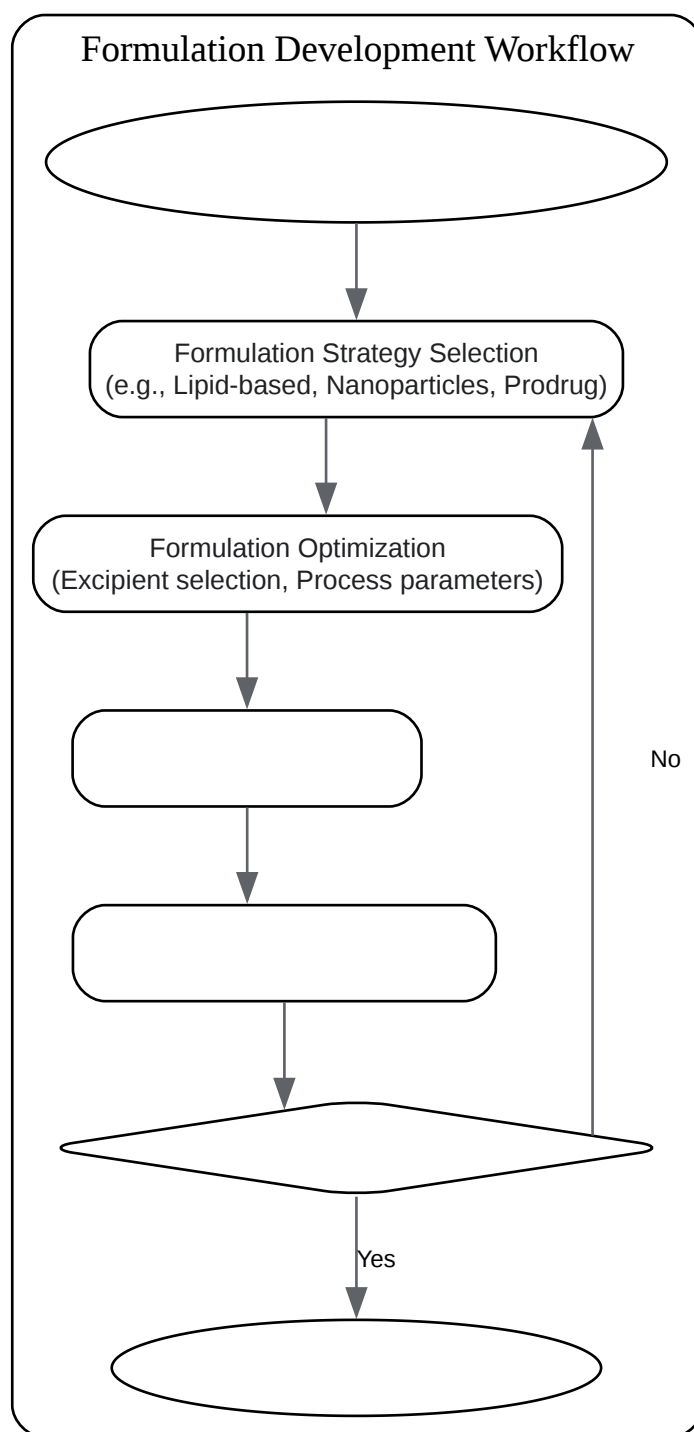
Protocol 2: In Vivo Pharmacokinetic Study in Rodents

This protocol provides a general framework for evaluating the pharmacokinetic profile of a **Carcinine dihydrochloride** formulation.

- Animal Model: Use adult male Sprague-Dawley or Wistar rats (200-250 g).
- Acclimatization: Acclimatize the animals for at least one week before the experiment.
- Dosing:
 - Oral Administration: Administer the **Carcinine dihydrochloride** formulation via oral gavage at a predetermined dose.
 - Intravenous Administration: Administer a solution of **Carcinine dihydrochloride** via the tail vein to determine absolute bioavailability.
- Blood Sampling: Collect blood samples (e.g., via the tail vein or retro-orbital sinus) at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into tubes containing an appropriate anticoagulant.
- Plasma Preparation: Centrifuge the blood samples to separate the plasma.
- Sample Analysis: Determine the concentration of **Carcinine dihydrochloride** in the plasma samples using a validated LC-MS/MS method.

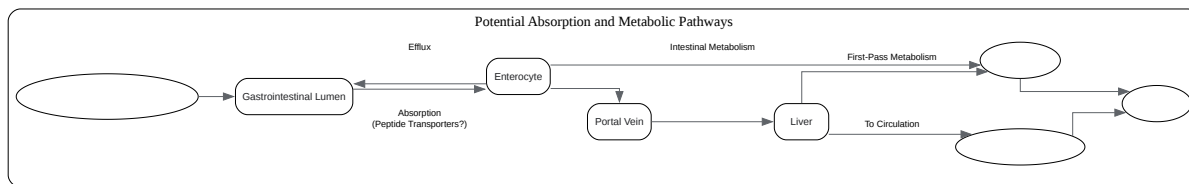
- Pharmacokinetic Parameter Calculation: Use non-compartmental analysis to calculate key pharmacokinetic parameters, including C_{max} (maximum concentration), T_{max} (time to maximum concentration), AUC (area under the curve), and t_{1/2} (half-life).
- Bioavailability (F%) Calculation: $F\% = (AUC_{oral} / AUC_{iv}) * (Dose_{iv} / Dose_{oral}) * 100$

Visualizations



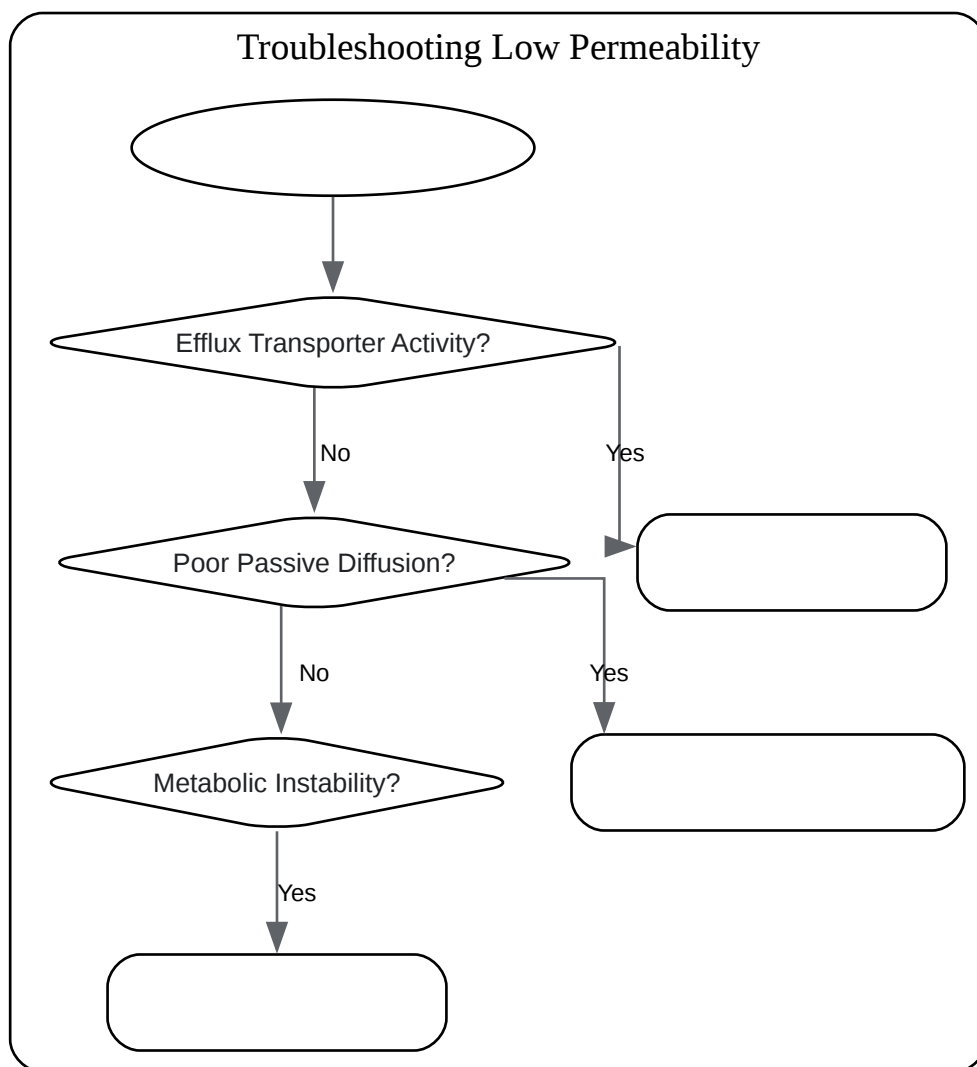
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Caption: A typical workflow for developing a formulation to improve bioavailability.



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Caption: Potential routes of absorption and metabolism for **Carcineine dihydrochloride**.



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Caption: A logical guide for troubleshooting low in vitro permeability.

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